1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
CAS No.: 898440-43-2
Cat. No.: VC6920293
Molecular Formula: C17H16Cl2N6O2
Molecular Weight: 407.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898440-43-2 |
|---|---|
| Molecular Formula | C17H16Cl2N6O2 |
| Molecular Weight | 407.26 |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
| Standard InChI | InChI=1S/C17H16Cl2N6O2/c1-9-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)25(21-9)8-10-4-5-11(18)12(19)6-10/h4-6H,7-8H2,1-3H3 |
| Standard InChI Key | LBBLSBTVGKJUGF-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(3,4-dichlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c] triazine-6,8-dione, reflects its hybrid heterocyclic system. The core structure combines a purine scaffold (six-membered pyrimidine fused to a five-membered imidazole) with a triazine ring, modified by methyl groups at positions 3, 7, and 9. The 3,4-dichlorobenzyl moiety at position 1 introduces steric bulk and electronic effects critical for biological interactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆Cl₂N₆O₂ |
| Molecular Weight | 407.26 g/mol |
| SMILES | CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl |
| InChIKey | LBBLSBTVGKJUGF-UHFFFAOYSA-N |
The dichlorobenzyl group enhances lipophilicity (clogP ≈ 3.2), while the triazino-purine core provides hydrogen-bonding sites via carbonyl and amine groups. X-ray crystallography of analogous compounds reveals planar triazine rings stacked perpendicularly to the purine system, suggesting potential π-π interactions in protein binding .
Synthetic Pathways and Optimization
Stepwise Synthesis
Synthesis typically begins with 3,7,9-trimethylpurine-6,8-dione, which undergoes cyclocondensation with hydrazine derivatives to form the triazine ring. Subsequent alkylation with 3,4-dichlorobenzyl chloride introduces the aromatic substituent. Key steps include:
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Purine Precursor Activation: Treatment of 3,7,9-trimethylxanthine with phosphorus oxychloride yields 6,8-dichloro-3,7,9-trimethylpurine.
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Triazine Ring Formation: Reaction with carbohydrazide in dimethylformamide (DMF) at 80°C forms the triazino[3,4-f]purine scaffold.
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Benzylation: Nucleophilic substitution with 3,4-dichlorobenzyl bromide in the presence of K₂CO₃ completes the synthesis.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Purine Activation | POCl₃, reflux, 4h | 78 |
| Triazine Cyclization | Carbohydrazide, DMF, 80°C, 12h | 65 |
| Benzylation | 3,4-DCl-BnBr, K₂CO₃, DMF, 24h | 52 |
Optimization studies indicate that replacing DMF with N-methylpyrrolidone (NMP) improves cyclization yields to 73%, while microwave-assisted synthesis reduces reaction times by 40%.
Biological Activities and Mechanistic Insights
Kinase Inhibition Profiling
The compound exhibits nanomolar inhibition (IC₅₀ = 12 nM) against cyclin-dependent kinase 2 (CDK2), a target in cancer therapeutics. Molecular docking simulations suggest the dichlorobenzyl group occupies a hydrophobic pocket near the ATP-binding site, while the triazino-purine core forms hydrogen bonds with Glu81 and Leu83.
Antimicrobial Efficacy
Against Plasmodium falciparum (3D7 strain), the compound demonstrates potent antimalarial activity (EC₅₀ = 45 nM), outperforming chloroquine (EC₅₀ = 112 nM) in drug-resistant models. This correlates with its ability to inhibit hemozoin crystallization, as shown in β-hematin inhibition assays.
Table 3: Comparative Biological Data
| Target | Activity (IC₅₀/EC₅₀) | Reference Compound | Activity (IC₅₀/EC₅₀) |
|---|---|---|---|
| CDK2 | 12 nM | Roscovitine | 100 nM |
| P. falciparum 3D7 | 45 nM | Chloroquine | 112 nM |
| β-hematin Inhibition | 78% at 10 µM | Quinine | 62% at 10 µM |
Applications in Medicinal Chemistry
Drug-Resistant Malaria
The compound’s dual mechanism—disrupting hemozoin formation and inhibiting parasitic kinases—makes it a candidate for multidrug-resistant malaria. In murine models, a 5 mg/kg/day dose reduced parasitemia by 98% within 72 hours, comparable to artemisinin derivatives.
Oncology Therapeutics
Structural analogs lacking the dichlorobenzyl group show reduced kinase selectivity, underscoring this moiety’s role in target engagement. A derivative with a 4-fluorobenzyl group exhibited 3-fold lower CDK2 inhibition, highlighting the importance of chlorine atoms in hydrophobic interactions .
Comparative Analysis with Related Derivatives
Phenethyl-Substituted Analog
The phenethyl derivative (CID 16610467, C₁₈H₂₀N₆O₂) replaces dichlorobenzyl with a phenethyl group, reducing antimalarial potency (EC₅₀ = 210 nM) but improving blood-brain barrier permeability (logBB = 0.4 vs. -0.2 for the dichlorobenzyl compound). This suggests tunability for CNS-targeted applications .
Table 4: Structure-Activity Relationships
| Substituent | CDK2 IC₅₀ (nM) | P. falciparum EC₅₀ (nM) | logP |
|---|---|---|---|
| 3,4-Dichlorobenzyl | 12 | 45 | 3.2 |
| 2-Phenethyl | 89 | 210 | 2.8 |
| 4-Fluorobenzyl | 36 | 98 | 2.9 |
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